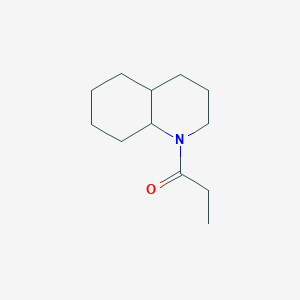
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one, also known as Octahydroquinolinone, is a nitrogen-containing organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical synthesis.
作用机制
The mechanism of action of 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells and viruses, making it a potential candidate for the development of new anticancer and antiviral drugs.
实验室实验的优点和局限性
One of the main advantages of 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone. One potential area of investigation is the development of new drugs based on this compound. Several studies have shown that 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone exhibits promising pharmacological activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of investigation is the synthesis of new derivatives of this compound, which could have improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors in the body.
合成方法
The synthesis of 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone can be achieved through several methods, including catalytic hydrogenation, reductive amination, and Mannich reaction. The most commonly used method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The reaction is carried out under acidic conditions, and the product is obtained by simple workup and purification.
科学研究应用
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits a wide range of pharmacological activities, including antitumor, antiviral, and antibacterial properties. It has also been found to have analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSQJLPTFQUVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

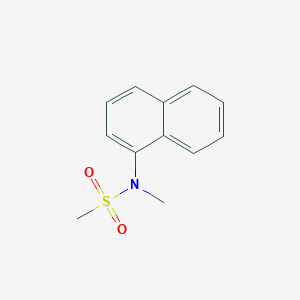
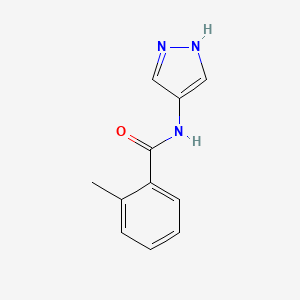
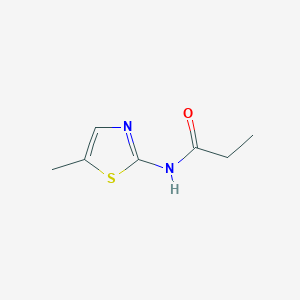
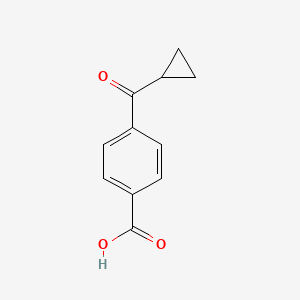
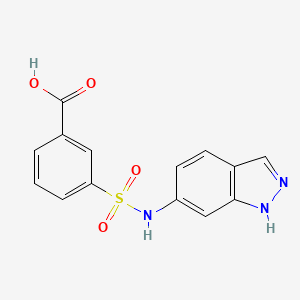

![1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B7478190.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)